2-Bromocyclohexane-1-carbonitrile
Description
Properties
IUPAC Name |
2-bromocyclohexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN/c8-7-4-2-1-3-6(7)5-9/h6-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIDFUZJSJVKMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of cyclohexene with bromine in the presence of carbon tetrachloride and absolute alcohol at low temperatures . The resulting 2-bromocyclohexene is then treated with a cyanating agent to introduce the nitrile group .
Industrial Production Methods: Industrial production of 2-Bromocyclohexane-1-carbonitrile typically involves large-scale bromination and cyanation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromocyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted cyclohexane derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or amines in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Substituted cyclohexanes.
Reduction: Cyclohexylamine derivatives.
Oxidation: Cyclohexanecarboxylic acid derivatives.
Scientific Research Applications
While information on the applications of 2-Bromocyclohexane-1-carbonitrile is limited, it is known to have uses in scientific research. It's important to note that one search result explicitly advises against using and as sources .
Scientific Research Applications
- Organic Synthesis 2-Chlorocyclohexane-1-carbonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Chemical Reactions
- 2-Chlorocyclohexane-1-carbonitrile can undergo various chemical reactions:
- Substitution Reactions The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 2-hydroxycyclohexane-1-carbonitrile.
- Reduction Reactions The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.
- Oxidation Reactions The compound can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Case Studies
-
Several case studies have highlighted the potential applications of 2-Chlorocyclohexane-1-carbonitrile in medicinal chemistry:
- Inhibition of Cancer Cell Proliferation Modifications to the cyano group can enhance the cytotoxic effects on specific cancer types, suggesting that structural variations could lead to more effective anticancer agents.
- Antimicrobial Activity Preliminary data suggest potential antimicrobial effects against certain bacterial strains. Further research is needed to confirm these findings and explore the compound's spectrum of activity.
Comparison with Similar Compounds
- 2-Chlorocyclohexane-1-carbonitrile can be compared with other similar compounds:
- This compound Similar structure but with a bromine atom instead of chlorine.
- 2-Chlorocyclohexane-1-carboxylic acid Similar structure but with a carboxylic acid group instead of a nitrile group.
- 2-Chlorocyclohexane-1-amine Similar structure but with an amine group instead of a nitrile group.
Mechanism of Action
The mechanism of action of 2-Bromocyclohexane-1-carbonitrile involves its interaction with various molecular targets. The bromine atom and nitrile group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or other biological activities. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following table summarizes key structural analogs and their properties based on the provided evidence:
Structural and Functional Analysis
A. Substituent Effects
B. Positional Isomerism
- 1- vs. 2-Substitution : In 1-(4-bromophenyl)cyclohexane-1-carbonitrile, the bulky bromophenyl group at the 1-position creates significant steric hindrance, whereas the 2-bromo substitution in the target compound may allow for more accessible reaction pathways.
C. Functional Group Diversity
Biological Activity
2-Bromocyclohexane-1-carbonitrile (C7H10BrN) is a brominated organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C7H10BrN
- CAS Number : 123804-87-5
- Chemical Structure : The compound features a cyclohexane ring substituted with a bromine atom and a carbonitrile functional group.
Mechanisms of Biological Activity
The biological activity of this compound is hypothesized to involve several mechanisms:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, leading to the formation of biologically active derivatives. This reactivity allows for the modification of the compound to enhance its pharmacological properties.
- Carbonitrile Reactivity : The carbonitrile group can participate in various chemical reactions, potentially interacting with biological targets such as enzymes and receptors. This interaction may influence cellular pathways and contribute to therapeutic effects.
Anti-inflammatory and Antimicrobial Properties
Research indicates that brominated compounds, including this compound, may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways. Additionally, studies have suggested potential antimicrobial properties, making it a candidate for further investigation in treating infections.
Case Studies and Research Findings
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Synthesis and Derivative Formation :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C7H10BrN | Antimicrobial, anti-inflammatory |
| 2-Chlorocyclohexane-1-carbonitrile | C7H10ClN | Moderate antimicrobial activity |
| Cyclohexane-1-carbonitrile | C7H11N | Limited biological activity |
The presence of the bromine atom in this compound enhances its reactivity compared to its chloro and non-halogenated analogs, contributing to its unique biological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
